molecular formula C23H30N4S B2678681 3-(tert-butyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea CAS No. 850933-86-7

3-(tert-butyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea

Cat. No.: B2678681
CAS No.: 850933-86-7
M. Wt: 394.58
InChI Key: DWVKEGFAFAZZJS-UHFFFAOYSA-N
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Description

3-(tert-butyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea is a complex organic compound that features a thiourea functional group This compound is notable for its unique structure, which includes a tert-butyl group, an indole moiety, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 2,5-dimethylindole, is alkylated using an appropriate alkyl halide under basic conditions to introduce the ethyl group at the 3-position.

    Synthesis of the Pyridine Derivative: Pyridine-4-carboxaldehyde is reacted with tert-butylamine to form the corresponding Schiff base, which is then reduced to the pyridin-4-ylmethylamine.

    Thiourea Formation: The final step involves the reaction of the indole derivative with the pyridin-4-ylmethylamine in the presence of thiophosgene or a similar thiocarbonyl reagent to form the thiourea linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations would include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the thiourea group, potentially converting it to a thiol or amine derivative.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed under acidic or basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(tert-butyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The presence of the indole and pyridine moieties suggests possible interactions with biological targets such as enzymes and receptors. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it a candidate for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(tert-butyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the pyridine ring can coordinate with metal ions or participate in hydrogen bonding. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-butyl)-1-(2-(1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea: Lacks the 2,5-dimethyl substitution on the indole ring.

    3-(tert-butyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-3-ylmethyl)thiourea: Has the pyridine ring substituted at the 3-position instead of the 4-position.

Uniqueness

The unique combination of the tert-butyl group, 2,5-dimethylindole, and pyridin-4-ylmethyl moieties in 3-(tert-butyl)-1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)thiourea provides distinct chemical properties and reactivity patterns. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.

Properties

IUPAC Name

3-tert-butyl-1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4S/c1-16-6-7-21-20(14-16)19(17(2)25-21)10-13-27(22(28)26-23(3,4)5)15-18-8-11-24-12-9-18/h6-9,11-12,14,25H,10,13,15H2,1-5H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVKEGFAFAZZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=NC=C3)C(=S)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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